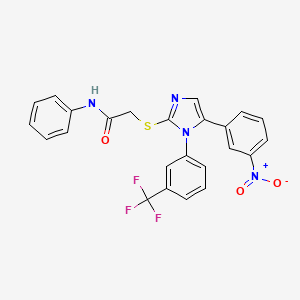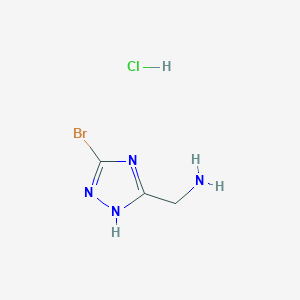![molecular formula C12H18F3NO5 B2446884 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2418669-83-5](/img/structure/B2446884.png)
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H18F3NO5 and its molecular weight is 313.273. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Stereodivergent Synthesis : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid illustrates the application of cyclobutane derivatives in creating novel β-amino acid oligomers (Izquierdo et al., 2002).
Natural Occurrence and Spectroscopy : A study on Peperomia tetraphylla identified novel cyclobutane-type norlignans, indicating the occurrence of such compounds in nature and their structural elucidation using spectroscopic methods (Li et al., 2007).
Crystallographic Analysis : The structural analysis of diastereomeric methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylates and their analogs provided insights into the geometrical parameters and molecular conformations of cyclobutane derivatives (Razin et al., 2007).
Synthesis Methodologies
Synthetic Methods in Organic Chemistry : Innovative synthetic methods have been developed for creating functionalized cyclobutene, cyclobutane, and cyclopropane derivatives, showcasing the versatility of cyclobutane derivatives in organic synthesis (Yao & Shi, 2007).
Photochemical Synthesis : The synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate using photoirradiation demonstrates the application of photochemistry in the synthesis of cyclobutane derivatives (Shabir et al., 2020).
Chemoenzymatic Approaches : The use of enzymes in the synthesis of enantiomerically pure compounds like (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester showcases the potential of biocatalysis in synthesizing complex cyclobutane derivatives (Fujino & Sugai, 2008).
Application in Medicinal Chemistry
Derivatives with Biological Activities : The synthesis of 1-aryl-1H-pyrazole-5-acetic acids, starting from compounds like methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate, highlights the role of cyclobutane derivatives in creating compounds with potential medicinal properties (Menozzi et al., 1994).
Nucleobase Reactions for Synthesis of Active Compounds : The reaction of ethyl (R)-oxiranecarboxylate with various nucleobases to produce ethyl 3-substituted-2-hydroxypropanoates illustrates the application in synthesizing optically active derivatives for potential use in pharmaceuticals (Krečmerová et al., 2002).
properties
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO5/c1-9(2,3)21-8(19)16-10(7(17)18)5-11(6-10,20-4)12(13,14)15/h5-6H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDFGKPXORNDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(C(F)(F)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2446804.png)
![3-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2446807.png)
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B2446808.png)


![N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2446814.png)

![N-(2,5-dimethoxybenzyl)-3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2446817.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2446821.png)
